4-Dimethylaminobenzoyl chloride HCl

LC-MS/MS Estradiol quantification Derivatization efficiency

Problem: The free base 4-(dimethylamino)benzoyl chloride (CAS 4755-50-4) is highly moisture-sensitive, causing rapid hydrolysis and inconsistent stoichiometry in quantitative LC-MS assays. Solution: The hydrochloride salt form (CAS 149898-87-3) significantly reduces hydrolysis rates, ensuring lot-to-lot reproducibility. - Achieves 5- to 10-fold higher ESI signal-to-noise ratios vs. dansyl chloride for sub-pg/mL quantification of estradiol, testosterone, and vitamin D metabolites. - Stable, weighable solid compatible with anhydrous workflows without in-situ neutralization, streamlining method transfer. - Key precursor for DAPTAD, a Cookson-type reagent enhancing LC-MS/MS sensitivity for 25-hydroxyvitamin D3.

Molecular Formula C9H11Cl2NO
Molecular Weight 220.09 g/mol
CAS No. 149898-87-3
Cat. No. B122754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylaminobenzoyl chloride HCl
CAS149898-87-3
Molecular FormulaC9H11Cl2NO
Molecular Weight220.09 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)Cl.Cl
InChIInChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-7(4-6-8)9(10)12;/h3-6H,1-2H3;1H
InChIKeyAKWWGJAWIMCXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMABC HCl: Analytical Derivatization Overview


4-Dimethylaminobenzoyl chloride hydrochloride (CAS 149898-87-3) is a protected, stabilized acylating agent wherein the tertiary amine is protonated as the hydrochloride salt, reducing electron donation to the acid chloride moiety and thereby enhancing storage stability relative to the free base form (CAS 4755-50-4) . This compound serves as a high-purity (≥95%) derivatization reagent for liquid chromatography–mass spectrometry (LC-MS) applications, introducing a readily ionizable dimethylamino-benzoyl chromophore onto hydroxyl-, amine-, or thiol-containing analytes . Its primary differentiation from in-class reagents lies in its superior electrospray ionization (ESI) efficiency and sensitivity versus widely used alternatives such as dansyl chloride, making it a strategic procurement choice for ultrasensitive bioanalytical workflows.

Derivatization Role
Introduces ionizable dimethylamino-benzoyl chromophore for LC-MS
Sensitivity Context
Reported higher ESI response compared to dansyl chloride
Reagent Form
Stable hydrochloride salt; solid, ≥95% purity

DMABC HCl vs. Free Base Stability


The free base 4-(dimethylamino)benzoyl chloride (CAS 4755-50-4) is highly moisture-sensitive, hydrolyzing rapidly upon ambient storage, which compromises both stoichiometric accuracy and lot-to-lot reproducibility in quantitative derivatization assays . In contrast, the hydrochloride salt (CAS 149898-87-3) exhibits significantly reduced hydrolysis rates due to protonation of the para-dimethylamino group, which diminishes the electron-donating resonance effect that otherwise activates the acid chloride toward nucleophilic attack . This stability difference translates directly into procurement risk: a laboratory ordering the free base may receive partially hydrolyzed material with variable active content, whereas the HCl salt maintains its specified purity (≥95%) for longer durations under recommended storage conditions . Furthermore, the HCl salt is compatible with anhydrous organic solvent workflows without the need for in situ neutralization, streamlining protocol transfer and method validation.

Target reagent
DMABC HCl (CAS 149898-87-3): hydrochloride salt, protonated dimethylamino group reduces hydrolysis, sustains ≥95% purity under ambient sealed storage.
Potential substitute (not equivalent)
Free base (CAS 4755-50-4): moisture-sensitive, rapid hydrolysis; may arrive with variable active content, compromising derivatization stoichiometry.
Procurement insight: Salt form reduces risk of degraded reagent and supports longer post-opening usability.

DMABC HCl Comparative Evidence


ESI-MS Sensitivity: DMABC vs. Dansyl Chloride

In a direct head-to-head comparison, 4-(dimethylamino)benzoyl chloride (DMABC) derivatization of 17β-estradiol provided a 5- to 10-fold improvement in signal-to-noise ratio (S/N) over dansyl chloride derivatization when analyzed by LC-ESI-MS/MS . The dansyl chloride derivative required atmospheric pressure chemical ionization (APCI) for adequate sensitivity, whereas the DMABC derivative exhibited strong ion intensity under standard ESI conditions, achieving a limit of detection (LOD) approximately 5-fold lower than dansyl chloride .

ESI Sensitivity
Head-to-head
~5× lower LOD; 5–10× higher S/N
Supports ESI sensitivity comparison for estradiol
Model analyte: 17β-estradiol; data source not independently verified
LC-MS/MS Estradiol quantification Derivatization efficiency Limit of detection

Hydrolytic Stability: HCl Salt vs. Free Base

The free base 4-(dimethylamino)benzoyl chloride (CAS 4755-50-4) is classified as 'very moisture sensitive' and must be handled under an inert atmosphere to maintain reactivity . The hydrochloride salt (CAS 149898-87-3) incorporates protonation at the tertiary amine, which reduces the electron-donating resonance effect on the carbonyl carbon, thereby slowing hydrolysis kinetics. While direct kinetic rate constants for hydrolysis are not published, the free base requires anhydrous storage under nitrogen with a recommended re-test date upon opening, whereas the HCl salt is supplied as a solid with ≥95% purity and is stable at room temperature in a tightly closed container . This difference corresponds to a practical shelf-life extension of approximately 3–6 months under standard procurement conditions based on vendor stability documentation .

Hydrolytic Stability
Class-level
HCl salt: stable solid, ≥95% purity at RT in closed container
Free base: very moisture-sensitive, requires inert atmosphere
Shelf-life extension ~3–6 months longer for HCl salt
Supports procurement stability context
Based on vendor documentation; kinetic rate constants not published
Reagent stability Hydrolysis rate Storage shelf-life Procurement reliability

Ionization Source Compatibility: ESI vs. APCI

Dansyl chloride derivatives of estradiol require APCI or APPI ionization sources for adequate sensitivity, limiting method portability to instruments equipped with these less common interfaces . DMABC derivatives, bearing a tertiary amine that readily accepts a proton, produce intense [M+H]⁺ ions under standard ESI conditions, achieving a detection sensitivity at least 5-fold higher than dansyl chloride on ESI instruments . This difference in ionization source compatibility means that DMABC can be deployed on the broader installed base of ESI-equipped LC-MS systems without the need for source swapping or dopant addition.

Ionization Source
Cross-study
ESI-compatible; DMABC derivative produces [M+H]⁺ readily
Expands instrument compatibility to standard ESI platforms
Dansyl chloride requires APCI/APPI for similar sensitivity
Expands instrument compatibility to standard ESI platforms
Supports method transfer without specialized APCI hardware
Ionization source ESI compatibility LC-MS instrumentation Method transfer

Purity and Lot Consistency

The DMABC HCl salt (CAS 149898-87-3) is supplied with a minimum purity specification of ≥95% as determined by HPLC , whereas the free base DMABC is commercially available at ≥99.0% (HPLC) but with a caution that the material is very moisture-sensitive, which can lead to rapid purity degradation upon opening . The HCl salt's purity specification is maintained through storage in a tightly closed container at room temperature, ensuring that the active acyl chloride content remains within specification for a longer operational window . This reliability is critical for regulated bioanalytical laboratories operating under GLP or CLIA guidelines, where each derivatization batch must meet acceptance criteria.

Lot Consistency
Supporting evidence
HCl salt maintains ≥95% purity for longer post-opening period vs. free base
Supports lot-to-lot reproducibility context
Operational reliability for regulated bioanalytical workflows
Purity specification Lot-to-lot reproducibility Regulated bioanalysis Quality control

DMABC HCl Applications


Ultrasensitive Steroid Hormone Quantification

For laboratories quantifying estradiol, testosterone, or vitamin D metabolites at sub-pg/mL levels using ESI-equipped triple quadrupole instruments, DMABC HCl salt derivatization achieves 5- to 10-fold higher signal-to-noise ratios compared to dansyl chloride . The protocol uses anhydrous acetone, a 5-minute reaction at 55–60°C, and standard reversed-phase chromatography, making it directly transferable to existing LC-MS workflows. Procurement of the HCl salt ensures reagent stability over multi-batch studies, maintaining lot-to-lot reproducibility required for CLIA-certified or GLP-compliant laboratories.

DAPTAD Synthesis for Vitamin D Analysis

DMABC serves as the key synthetic precursor for 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD), a Cookson-type reagent that enhances LC-MS/MS sensitivity and specificity for 25-hydroxyvitamin D3 in infant vitamin D status assessment [1]. The HCl salt form provides a stable, storable acyl chloride source that can be quantitatively converted to the hydrazide intermediate without the handling hazards and decomposition risks associated with the free base.

Amine Derivatization in Targeted Metabolomics

In targeted metabolomics workflows requiring pre-column derivatization of amines for enhanced ESI detection, DMABC HCl salt outperforms dansyl chloride and dabsyl chloride by providing superior ionization efficiency on ESI instruments . This allows metabolomics cores with standard ESI-QTOF or Orbitrap instruments to achieve detection limits comparable to methods requiring APCI sources, widening the accessible analytical scope without additional hardware investment.

Amide and Ester Preparation in Pharma Synthesis

For medicinal chemistry groups synthesizing 4-dimethylaminobenzamide or ester libraries, the HCl salt of DMABC offers a weighable, solid reagent that can be dissolved in anhydrous dichloromethane or THF and used directly for acylation of amines or alcohols . The reduced moisture sensitivity compared to the free base minimizes side reactions (hydrolysis to the carboxylic acid) and improves isolated yields, making it the preferred procurement choice for parallel synthesis and scale-up campaigns.

Application
Selection Property
Validation Focus
Ultrasensitive steroid quantification
ESI sensitivity comparison context
LOD, S/N, and batch-to-batch reproducibility
DAPTAD synthesis for vitamin D analysis
Reagent stability and storage
Conversion efficiency, hydrazide purity
Targeted metabolomics amine derivatization
Ionization source compatibility
ESI ionization efficiency, instrument portability
Amide/ester preparation in pharma synthesis
Handling stability and moisture resistance
Acylation yield, side-product reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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